molecular formula C13H12ClN3O B6191457 N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride CAS No. 112193-21-2

N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride

Cat. No.: B6191457
CAS No.: 112193-21-2
M. Wt: 261.7
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Description

N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. This compound is characterized by the presence of a pyrimidine ring substituted with methyl groups at positions 4 and 6, and a phenyl group attached to the carbamoyl chloride moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with phenyl isocyanate in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride group. The general reaction scheme is as follows:

    Starting Materials: 4,6-dimethyl-2-aminopyrimidine and phenyl isocyanate.

    Reaction Conditions: Anhydrous conditions, typically using thionyl chloride as the chlorinating agent.

    Procedure: The 4,6-dimethyl-2-aminopyrimidine is reacted with phenyl isocyanate to form the intermediate N-(4,6-dimethylpyrimidin-2-yl)-N-phenylurea, which is then treated with thionyl chloride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The carbamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding ureas, carbamates, and thiocarbamates.

    Hydrolysis: In the presence of water, the carbamoyl chloride group hydrolyzes to form N-(4,6-dimethylpyrimidin-2-yl)-N-phenylurea and hydrochloric acid.

    Condensation Reactions: It can react with compounds containing active hydrogen atoms to form various condensation products.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran.

    Catalysts: Base catalysts like triethylamine can be used to facilitate substitution reactions.

Major Products Formed

    Ureas: Formed by reaction with amines.

    Carbamates: Formed by reaction with alcohols.

    Thiocarbamates: Formed by reaction with thiols.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-dimethylpyrimidin-2-yl)-N-phenylurea: Similar structure but lacks the reactive carbamoyl chloride group.

    N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamate: Formed by the reaction of the carbamoyl chloride with an alcohol.

    N-(4,6-dimethylpyrimidin-2-yl)-N-phenylthiocarbamate: Formed by the reaction of the carbamoyl chloride with a thiol.

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride is unique due to its highly reactive carbamoyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and a versatile reagent in scientific research.

Properties

CAS No.

112193-21-2

Molecular Formula

C13H12ClN3O

Molecular Weight

261.7

Purity

95

Origin of Product

United States

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